molecular formula C20H18ClN5O3 B2957500 N-(2-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1008379-72-3

N-(2-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2957500
CAS RN: 1008379-72-3
M. Wt: 411.85
InChI Key: HVGABEPOCFFIAR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

Research on new synthetic 1,2,4-triazole derivatives, including N-aryl derivatives, has been conducted to explore their potential in inhibiting cholinesterase enzymes. These compounds have shown moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Molecular docking studies were carried out to rationalize the binding site interactions, providing insights into their potential therapeutic applications in conditions like Alzheimer's disease (Riaz et al., 2020).

Radiosynthesis for Metabolic Studies

The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners demonstrates the application of related compounds in studying their metabolism and mode of action. These studies require compounds at high specific activity to trace the metabolic pathways and understand the biochemical interactions within living systems (Latli & Casida, 1995).

Potential Pesticides and Their Characterization

N-derivatives of chloro-dimethylphenoxyacetamide have been characterized for their potential as pesticides. These studies involve X-ray powder diffraction to understand the molecular structure, which is crucial for predicting the activity and environmental fate of new pesticide molecules (Olszewska et al., 2011).

Ligand Design for Biomedical Applications

The design and synthesis of multidentate ligands for coordination with metal cores, such as rhenium, highlight the application of complex triazole derivatives in developing diagnostic and therapeutic agents. These ligands exhibit specific binding properties that make them suitable for use in biomedical imaging and targeted therapy (Wang et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-11-7-8-13(9-12(11)2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-15-6-4-3-5-14(15)21/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGABEPOCFFIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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